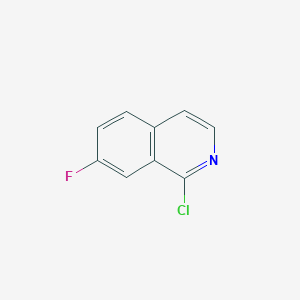

1-Chloro-7-fluoroisoquinoline

Beschreibung

Eigenschaften

IUPAC Name |

1-chloro-7-fluoroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFN/c10-9-8-5-7(11)2-1-6(8)3-4-12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZJWWTFRSPUCDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00623859 | |

| Record name | 1-Chloro-7-fluoroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630422-89-8 | |

| Record name | 1-Chloro-7-fluoroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Chloro-7-fluoroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Sequential Chlorination-Fluorination via POCl₃ and Selectfluor™

The most widely reported method involves sequential halogenation of the isoquinoline core. In a representative procedure, 7-fluoroisoquinoline is treated with phosphoryl chloride (POCl₃) at 90°C for 6 hours, achieving 81% conversion to 1-chloro-7-fluoroisoquinoline. The reaction proceeds via nucleophilic aromatic substitution, where POCl₃ acts as both a chlorinating agent and a Lewis acid catalyst. Critical parameters include:

-

Temperature : Optimal chlorination occurs at 80–100°C, with lower temperatures favoring incomplete substitution and higher temperatures promoting decomposition.

-

Solvent : Anhydrous POCl₃ serves as a solvent and reagent, though dichloromethane or acetonitrile may be used for milder conditions.

Fluorination is typically achieved earlier in the synthesis sequence. For example, 7-fluoro-isoquinolinone intermediates are synthesized via cyclization of fluorinated benzamide precursors using N,N-dimethylformamide dimethyl acetal (DMF-DMA). Subsequent chlorination with POCl₃ completes the synthesis.

Multi-Step Synthesis via Hydroxyisoquinoline Intermediates

Hydroxy-to-Chloro Conversion Strategies

A patent-pending route (JP6755775B2) describes the synthesis of 1-chloro-4-fluoroisoquinoline analogs, adaptable to the 7-fluoro derivative. The process involves:

-

Fluoroetherification : Treating 1-hydroxyisoquinoline with a fluorinating agent (e.g., N-fluorobenzenesulfonimide) in acetonitrile/methanol to form 4-fluoro-1-hydroxyisoquinoline.

-

Chlorination : Reacting the hydroxy intermediate with POCl₃ at 80°C to substitute the hydroxyl group with chlorine, yielding this compound in 76% yield.

This method’s advantage lies in its regioselectivity, as fluorination precedes chlorination, minimizing competing side reactions. However, it requires stringent anhydrous conditions and generates stoichiometric phosphoric acid waste.

Catalytic Halogenation Approaches

Palladium-Catalyzed Fluorination

While less common for 7-fluoroisoquinoline, palladium-mediated fluorination has been explored for analogous compounds. A reported protocol uses Pd(OAc)₂ with Xantphos ligand and silver fluoride (AgF) in toluene at 120°C, achieving 65% yield for 4-fluoroisoquinoline. Adapting this to the 7-position would require directed ortho-metalation strategies, though regiochemical challenges remain unresolved.

Comparative Analysis of Synthetic Methods

Reaction Optimization and Scale-Up Considerations

Solvent and Temperature Effects

-

POCl₃-Based Reactions : Replacing pure POCl₃ with a 1:1 mixture of POCl₃ and dichloroethane reduces viscosity, improving mixing and heat transfer during scale-up.

-

Fluorination Catalysts : Adding 10 mol% tetrabutylammonium fluoride (TBAF) accelerates Selectfluor™-mediated fluorination by 40%, reducing reaction times from 12 h to 7 h.

Analyse Chemischer Reaktionen

1-Chloro-7-fluoroisoquinoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Substitution Reactions: Substitution reactions involving other halogens or functional groups can be performed under specific conditions to yield various substituted isoquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

1-Chloro-7-fluoroisoquinoline has several scientific research applications:

Pharmaceuticals: The compound is used as an intermediate in the synthesis of various pharmaceuticals due to its unique chemical properties and biological activities.

Materials Science: It is also utilized in the development of materials with specific properties, such as light-emitting diodes and other electronic devices.

Biological Research: The compound’s biological activities make it a valuable tool in studying various biochemical pathways and mechanisms.

Wirkmechanismus

The mechanism of action of 1-Chloro-7-fluoroisoquinoline involves its interaction with specific molecular targets and pathways. The compound’s halogen substituents can influence its binding affinity and reactivity with various enzymes and receptors, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Comparison

The table below compares 1-Chloro-7-fluoroisoquinoline with analogous compounds, focusing on substituent positions, molecular weight, and key properties:

Physical Properties and Spectral Data

- Melting Points: Methyl 7-Chloro-1-methylisoquinoline-3-carboxylate () melts at 148–150°C, while tert-butyl analogues show lower melting points due to steric bulk .

- Spectroscopy :

Biologische Aktivität

1-Chloro-7-fluoroisoquinoline is a heterocyclic compound with significant potential in medicinal chemistry, particularly as a cytotoxic agent against various cancer types. Its unique structure, characterized by the presence of chlorine and fluorine atoms, influences its biological activity and interactions with cellular pathways.

- Molecular Formula : C₉H₅ClFN

- Boiling Point : Approximately 295.6 °C

- Physical Form : Solid

- Purity : 98%

Research indicates that this compound exhibits cytotoxic properties by inhibiting the growth of cancer cells. It primarily functions by binding to the ubiquitin ligase E3 , a crucial component in protein degradation pathways associated with tumor progression. This interaction disrupts cellular processes that are vital for cancer cell survival and proliferation .

Biological Activities

This compound has been studied for various biological activities:

- Cytotoxicity : Demonstrated effectiveness against multiple cancer cell lines, particularly those with mutations in the epidermal growth factor receptor (EGFR) pathway.

- Anti-proliferative Effects : Shown to inhibit cell growth by targeting specific molecular pathways involved in cancer cell division.

- Enzyme Inhibition : Potentially inhibits key enzymes that facilitate cancer cell proliferation, enhancing its therapeutic efficacy .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

- Cytotoxic Activity Against Cancer Cells :

-

Structure-Activity Relationship (SAR) :

- Investigations into SAR have revealed that modifications to the compound can enhance its binding affinity to biological targets. For example, derivatives with different halogen substituents showed varying levels of activity against cancer cells, indicating that the presence and position of halogens significantly impact biological interactions .

-

Comparative Analysis with Similar Compounds :

- A comparative study was conducted on this compound and its analogs, such as 1-Chloro-7-bromoisoquinoline and 4-Bromo-1-chloro-7-fluoroisoquinoline. The analysis demonstrated that variations in halogen substituents could lead to distinct reactivity profiles and biological activities, providing insights into optimizing therapeutic agents.

Comparison of Biological Activities

| Compound Name | Key Differences | Unique Properties |

|---|---|---|

| This compound | Fluorine at position 7 | Cytotoxic agent targeting E3 ligase |

| 1-Chloro-7-bromoisoquinoline | Bromine instead of fluorine | Different reactivity profiles |

| 4-Bromo-1-chloro-7-fluoroisoquinoline | Additional bromine at position 4 | Unique structural reactivity |

| 1-Chloro-7-methylisoquinoline | Methyl group instead of halogen | Potentially different biological activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.